[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine
Beschreibung
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a pentyloxy group, and a propyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Eigenschaften
Molekularformel |
C14H22BrNO3S |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
4-bromo-3-pentoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H22BrNO3S/c1-3-5-6-10-19-14-11-12(7-8-13(14)15)20(17,18)16-9-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
PETUPZCRWWTXQW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Br |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCCC)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Etherification: The pentyloxy group can be introduced via a Williamson ether synthesis, where the brominated benzene derivative reacts with pentanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with propylamine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine has several applications in scientific research:
Medicinal Chemistry: As a sulfonamide derivative, it can be explored for its potential antibacterial properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine is primarily based on its ability to interact with biological targets. As a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-3-(methoxy)-N-propylbenzenesulfonamide
- 4-bromo-3-(butyloxy)-N-propylbenzenesulfonamide
- 4-chloro-3-(pentyloxy)-N-propylbenzenesulfonamide
Uniqueness
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine is unique due to the specific combination of substituents on the benzenesulfonamide core. The presence of the pentyloxy group provides distinct steric and electronic properties, which can influence its reactivity and biological activity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
